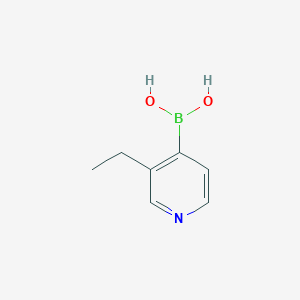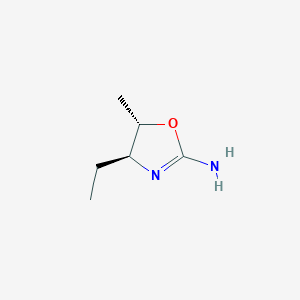
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is a chiral compound belonging to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring with ethyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazoline ring to other heterocyclic structures.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism by which (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a different heterocyclic structure.
(4S,5S)-Octanediol: A vicinal diol with similar stereochemistry but different functional groups.
Uniqueness
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific oxazoline ring structure and the presence of both ethyl and methyl substituents. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile building block for various applications .
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(4S,5S)-4-ethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H12N2O/c1-3-5-4(2)9-6(7)8-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5-/m0/s1 |
InChI-Schlüssel |
KHXXSTHNMREFPM-WHFBIAKZSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](OC(=N1)N)C |
Kanonische SMILES |
CCC1C(OC(=N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


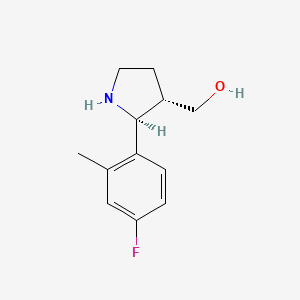
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)

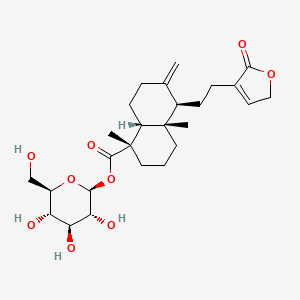
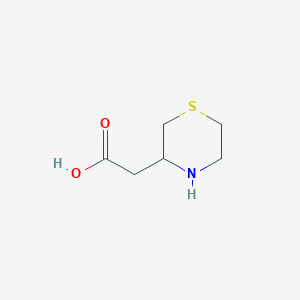
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
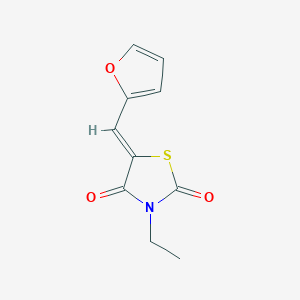
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
